4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H8Cl2N4 and its molecular weight is 279.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle and is involved in the progression of cells from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . This mechanism is particularly effective against cancer cells, which rely on rapid cell division for growth .
Result of Action
The primary result of the action of this compound is the inhibition of cell division and proliferation . By inhibiting CDK2 and disrupting the cell cycle, the compound can effectively halt the growth of cancer cells . This can lead to a reduction in tumor size and potentially the eradication of the cancer .
Biochemical Analysis
Biochemical Properties
4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes, making this compound a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when evaluating the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit the proliferation of cancer cells without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and immunosuppression. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of this compound for clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives. These metabolic effects can contribute to the compound’s therapeutic potential by altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c13-6-10-16-11(14)9-7-15-18(12(9)17-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOANCJOAKNNRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of the synthesized compounds, and how were they confirmed?
A1: The study focused on synthesizing a series of amino derivatives of 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. These derivatives were created by reacting the parent compound with various amines under mild reaction conditions []. The synthesized compounds were meticulously characterized using a combination of physical and spectral data. This included determining their Rf values, melting points, molecular weights, and molecular formulas. Further structural confirmation was achieved through spectroscopic analyses, including ¹H NMR, IR, and mass spectrometry [].
Q2: What were the key findings regarding the antibacterial and anticancer activities of the synthesized compounds?
A2: The research revealed promising antibacterial activity for all synthesized compounds (6a-6e) at a concentration of 20 μg/mL []. While they exhibited similar antibacterial efficacy, variations were observed in their anticancer potential against the human skin cancer cell line G361. Notably, compound 5 demonstrated the highest anticancer activity with an IC50 value of 3.32 * 10⁻⁵, marking it as a potential lead compound for further optimization [].
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